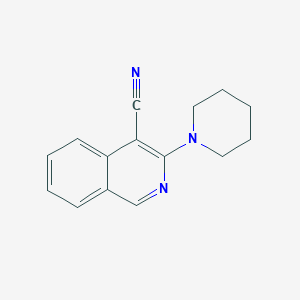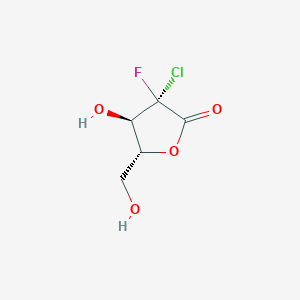
(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a synthetic organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of chloro, fluoro, hydroxy, and hydroxymethyl functional groups attached to an oxolane ring. Such compounds are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations, including halogenation, hydroxylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove halogen atoms or convert hydroxyl groups to hydrogen.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its functional groups may interact with biological targets, leading to potential therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of halogen and hydroxyl groups can enhance binding affinity and specificity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
- (3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
- (3S,4R,5R)-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one
Uniqueness
(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is unique due to the combination of chloro, fluoro, and hydroxyl functional groups on the oxolane ring. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H6ClFO4 |
|---|---|
Molecular Weight |
184.55 g/mol |
IUPAC Name |
(3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H6ClFO4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3-,5-/m1/s1 |
InChI Key |
JRDMPSMTSKWFCX-PAKKCRSFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@](C(=O)O1)(F)Cl)O)O |
Canonical SMILES |
C(C1C(C(C(=O)O1)(F)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


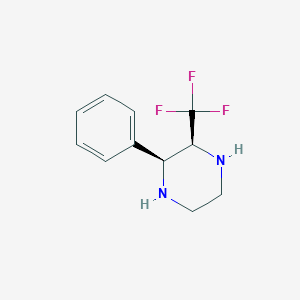
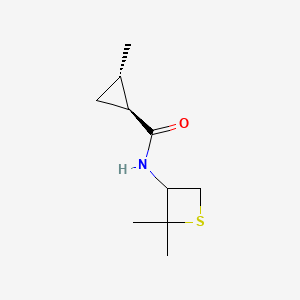
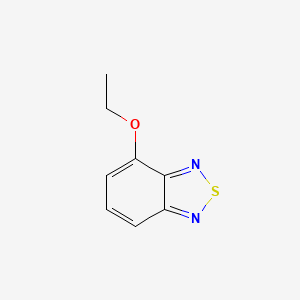
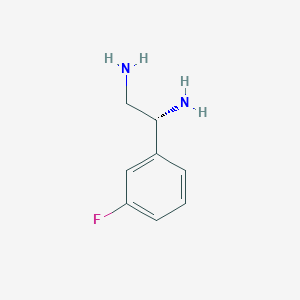
![3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)
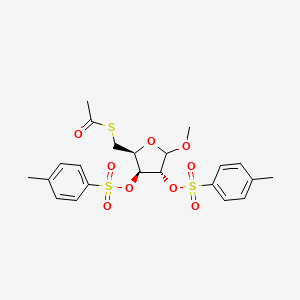
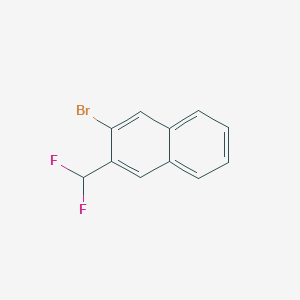
![(1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B15234452.png)
![3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234458.png)

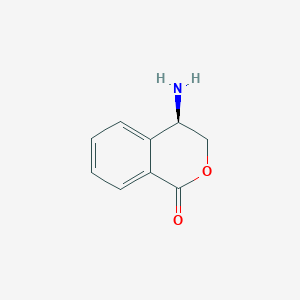
![Ethyl 1-(2-((3'-fluoro-[1,1'-biphenyl]-3-YL)amino)-2-oxoethyl)-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B15234473.png)
![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)
